2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGYJBJVMPBXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methoxyaniline.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form 2-cyano-3-(3-methoxyphenyl)acrylonitrile.
Amidation: The intermediate is then reacted with 4-methoxyaniline in the presence of a suitable catalyst to form the final product, 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
3-Chloro-N-(4-methoxyphenyl)propanamide
This analog replaces the cyano group with chlorine at C3 and lacks the 3-methoxyphenyl substituent. The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) in this compound reflect strong amide resonance, typical of N-arylpropanamides .
N-(4-Amino-2-methoxyphenyl)propanamide
Here, a primary amino group replaces the cyano substituent. The amino group’s electron-donating capacity may enhance solubility in polar solvents compared to the hydrophobic cyano group in the target compound. However, the absence of crystallographic data limits direct comparisons of hydrogen-bonding patterns .
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a)
This compound features a propargyl group on the amide nitrogen and a single 4-methoxyphenyl substituent.
Hydrogen Bonding and Crystal Packing
The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals N–H···O and C–H···O interactions forming C₁₁(4) homodromic chains along the crystallographic a-axis . The target compound’s cyano group may disrupt similar hydrogen-bonding networks due to its reduced capacity for hydrogen bonding compared to chlorine. Additionally, the dual methoxy substituents in the target compound could enhance weak interactions (e.g., C–H···O or C–H···π) with adjacent aromatic systems, as observed in related methoxy-substituted amides .
Physicochemical Properties
- Solubility: The dual methoxy groups likely improve solubility in organic solvents compared to monosubstituted analogs like 3-chloro-N-(4-methoxyphenyl)propanamide.
- Melting Point: The cyano group may elevate the melting point relative to amino-substituted analogs due to stronger dipole-dipole interactions.
Table: Structural and Functional Comparison
EWG = Electron-withdrawing group; EDG = Electron-donating group.
Biological Activity
2-Cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 294.35 g/mol. The compound features a cyano group, two methoxy-substituted phenyl groups, and a propanamide backbone, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives of cyanoacrylamide compounds, including 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
The results indicate that while the compound is effective against C. albicans, its efficacy may vary against different fungal species .
Cytotoxic Activity
Cytotoxicity studies have been conducted to assess the potential of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide in cancer therapy. The compound was tested on several cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
These findings suggest that the compound possesses moderate cytotoxic effects on cancer cells, making it a candidate for further investigation in anticancer drug development .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of cyanoacrylamides, including our compound of interest. It was found that modifications to the phenyl rings significantly enhanced antibacterial activity against E. coli and S. aureus.
- Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of various substituted propanamides on MCF-7 and A549 cell lines. The study concluded that introducing methoxy groups improved the cytotoxic profile compared to unsubstituted analogs.
Q & A
Q. Table 1. Key Crystallographic Parameters for Related Amides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
